molecular formula C23H21BrO6 B12049853 ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Katalognummer: B12049853
Molekulargewicht: 473.3 g/mol
InChI-Schlüssel: LJPWXOTYHDPRIU-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C23H21BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

Molekularformel

C23H21BrO6

Molekulargewicht

473.3 g/mol

IUPAC-Name

ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H21BrO6/c1-3-27-20(25)11-8-12-29-19-13-16-18(14-17(19)24)30-22(15-9-6-5-7-10-15)21(16)23(26)28-4-2/h5-11,13-14H,3-4,12H2,1-2H3/b11-8+

InChI-Schlüssel

LJPWXOTYHDPRIU-DHZHZOJOSA-N

Isomerische SMILES

CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br

Kanonische SMILES

CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.